molecular formula C14H6ClNO4 B182170 1-chloro-4-nitroanthracene-9,10-dione CAS No. 6337-82-2

1-chloro-4-nitroanthracene-9,10-dione

Cat. No.: B182170
CAS No.: 6337-82-2
M. Wt: 287.65 g/mol
InChI Key: FLEURRNKVDUGOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-chloro-4-nitroanthracene-9,10-dione is an organic compound with the molecular formula C14H6ClNO4 . It is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of a chlorine atom and a nitro group attached to the anthraquinone core, which significantly influences its chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-chloro-4-nitroanthracene-9,10-dione can be synthesized through the nitration of 1-chloro-anthraquinone. The reaction typically involves the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: In an industrial setting, the production of 1-chloro-4-nitro-anthraquinone follows a similar nitration process but on a larger scale. The reaction parameters, such as temperature, concentration of reagents, and reaction time, are optimized to maximize yield and purity. Continuous-flow methods have been explored to enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-chloro-4-nitroanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis Applications

This compound serves as a precursor in the synthesis of various organic compounds. Its unique structure allows it to undergo multiple reactions, making it a versatile building block in organic synthesis.

Case Studies in Synthesis

  • Functionalization of Anthraquinones : The compound has been used in the functionalization of anthraquinones to create derivatives with enhanced properties. For instance, reactions involving 1-chloro-4-nitroanthracene-9,10-dione have been reported to yield novel anthraquinone derivatives that exhibit improved solubility and stability .
  • Total Synthesis of Antitumor Agents : In synthetic organic chemistry, this compound has been utilized as a key intermediate in the total synthesis of biologically active compounds such as angucycline antibiotics. The strategic incorporation of this compound into synthetic pathways has led to the development of new therapeutic agents .

Dye Applications

This compound is also explored for its potential as a dye due to its chromophoric properties.

Dye Characteristics

  • The compound exhibits strong absorbance in the visible spectrum, making it suitable for dyeing applications.
  • It is particularly noted for its use in creating anthraquinone-based dyes, which are known for their vibrant colors and stability .

Biological Activities

Research indicates that this compound may possess notable biological activities.

Case Studies on Biological Evaluation

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit antimicrobial properties against various pathogens. The introduction of different substituents can enhance these activities, making them candidates for further pharmacological exploration .
  • Cytotoxicity Studies : Preliminary evaluations suggest that certain derivatives derived from this compound demonstrate cytotoxic effects on cancer cell lines. This property is being investigated for potential applications in cancer therapy .

Mechanism of Action

The mechanism of action of 1-chloro-4-nitro-anthraquinone and its derivatives often involves interactions with cellular proteins and enzymes. For instance, in anticancer research, these compounds have been shown to inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets, leading to cytotoxic effects .

Comparison with Similar Compounds

  • 1-Chloro-2-nitro-anthraquinone
  • 1-Chloro-5-nitro-anthraquinone
  • 1-Chloro-8-nitro-anthraquinone

Comparison: 1-chloro-4-nitroanthracene-9,10-dione is unique due to the specific positioning of the chlorine and nitro groups, which influences its reactivity and applications. Compared to its analogs, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for targeted research and industrial applications .

Properties

CAS No.

6337-82-2

Molecular Formula

C14H6ClNO4

Molecular Weight

287.65 g/mol

IUPAC Name

1-chloro-4-nitroanthracene-9,10-dione

InChI

InChI=1S/C14H6ClNO4/c15-9-5-6-10(16(19)20)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H

InChI Key

FLEURRNKVDUGOR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Cl)[N+](=O)[O-]

Key on ui other cas no.

6337-82-2

Origin of Product

United States

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